molecular formula C10H15F2N B13320675 N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine

Cat. No.: B13320675
M. Wt: 187.23 g/mol
InChI Key: BDLZZQYPONTMBE-UHFFFAOYSA-N
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Description

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a fluorinated cyclohexylamine derivative featuring a terminal alkyne substituent. The 4,4-difluorocyclohexane ring introduces conformational rigidity and electronegativity, while the but-3-yn-1-yl group provides a reactive terminal alkyne moiety. This combination makes the compound valuable in synthetic chemistry, particularly for click chemistry applications and as a building block in drug discovery. The difluoro substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H15F2N

Molecular Weight

187.23 g/mol

IUPAC Name

N-but-3-ynyl-4,4-difluorocyclohexan-1-amine

InChI

InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2

InChI Key

BDLZZQYPONTMBE-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1CCC(CC1)(F)F

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis generally involves a multi-step approach:

This pathway is supported by literature reports indicating the importance of functional group compatibility, regioselectivity, and stereochemical control during each step.

Synthesis of the Cyclohexanone Core with Fluorine Substituents

Starting Material: 4,4-Difluorocyclohexanone

The initial step involves synthesizing or procuring 4,4-difluorocyclohexanone, which can be achieved via:

Key Data:

Method Reagents Conditions Yield References
Electrophilic fluorination NFSI or Selectfluor Room temperature, inert atmosphere Moderate to high ,
Direct fluorination DAST Reflux Variable

Introduction of the Amino Group

Method A: Reductive Amination

  • Reacting 4,4-difluorocyclohexanone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Method B: Nucleophilic Substitution

  • Conversion of the ketone to an oxime, followed by reduction to the amine.
  • Alternatively, direct substitution of activated intermediates (e.g., halogenated derivatives) with ammonia.

Data Highlights:

Approach Reagents Conditions Advantages References
Reductive amination NH₃, NaBH₃CN Mild, room temp High selectivity ,
Nucleophilic substitution Halogenated intermediates Elevated temperature Good yields ,

Introduction of the But-3-yn-1-yl Group

Method: Alkylation of the Amine

  • The primary amine obtained is alkylated with but-3-yn-1-yl halides (e.g., bromide or chloride).

Preparation of But-3-yn-1-yl Halides:

  • Synthesis of but-3-yn-1-yl bromide via halogenation of but-3-yne with N-bromosuccinimide (NBS) in the presence of radical initiators.

Alkylation Procedure:

  • Reacting the amine with but-3-yn-1-yl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Reaction Conditions & Data:

Reagents Solvent Temperature Yield References
But-3-yn-1-yl halide + amine K₂CO₃ / DMF Room temp to 60°C Good

Optimized Synthetic Route Summary

Step Description Key Reagents Conditions Yield References
1 Fluorination of cyclohexanone Selectfluor / NFSI Room temp, inert atmosphere Moderate ,
2 Conversion to amine Ammonia / reductive amination Mild, room temp High ,
3 Alkylation with but-3-yn-1-yl halide NBS, halogenation Radical conditions Good

Notes on Industrial Scale and Purification

  • Scale-up involves continuous flow fluorination and high-throughput purification techniques such as chromatography or recrystallization.
  • Purity is enhanced via column chromatography and distillation under inert atmospheres.

Research Findings & Diversified Data

Recent advances suggest that metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could further improve yield and stereoselectivity, especially when introducing the amino group onto fluorinated cyclohexane derivatives.

Table 1: Comparative Overview of Synthesis Methods

Method Reagents Conditions Advantages Limitations
Electrophilic fluorination NFSI, Selectfluor Mild, room temp High regioselectivity Over-fluorination risk
Reductive amination NH₃, NaBH₃CN Mild High selectivity Requires pure intermediates
Alkylation Halide + amine Room temp, DMF Straightforward Possible over-alkylation

Chemical Reactions Analysis

Oxidation of the Alkyne Group

The terminal alkyne (but-3-yn-1-yl) can undergo oxidation to form carbonyl compounds. Common oxidants include:

  • Potassium permanganate (KMnO₄) in acidic or basic conditions.

  • Osmium tetroxide (OsO₄) for dihydroxylation, though this is less likely for terminal alkynes.

Major Products :

  • Aldehydes/Ketones (e.g., oxidation of the alkyne to a carbonyl group).

Reduction of the Alkyne Group

The alkyne can be reduced to alkenes or alkanes using:

  • Hydrogenation catalysts (e.g., palladium on carbon, Pd/C) under H₂ gas.

  • Lithium aluminum hydride (LiAlH₄) for partial reduction to alkenes.

Major Products :

  • Alkenes (via partial reduction).

  • Alkanes (via full reduction).

Substitution at the Amine Group

The secondary amine (-NH-) is susceptible to nucleophilic substitution:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide).

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride).

  • Halogenation : Reaction with reagents like thionyl chloride (SOCl₂).

Major Products :

  • Substituted amines (e.g., N-alkylated derivatives).

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Products
OxidationKMnO₄, OsO₄Acidic/basic mediumCarbonyl compounds (aldehydes/ketones)
ReductionH₂/Pd/C, LiAlH₄Inert atmosphere, anhydrous etherAlkenes/alkanes
SubstitutionAlkyl halides, SOCl₂, acyl chloridesPolar aprotic solvents (e.g., DMF, DMSO)Substituted amines

Stability and Reactivity Considerations

  • Fluorine Substituents : The 4,4-difluoro substitution enhances stability due to electron-withdrawing effects, potentially reducing reactivity in certain positions .

  • Alkyne Stability : Terminal alkynes are generally less reactive than internal alkynes but remain susceptible to oxidation and reduction.

Limitations of Available Data

The provided sources ( ) offer limited experimental data specific to This compound . Most insights are inferred from related compounds (e.g., difluorocyclohexanamine) . For detailed mechanistic studies, further literature review or experimental validation is recommended.

Scientific Research Applications

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a compound attracting interest in various scientific research fields because of its unique structural features and potential applications. It comprises a cyclohexane ring substituted with two fluorine atoms and an amine group, with a but-3-yn-1-yl group attached to the nitrogen atom. The presence of the alkyne group and the difluorocyclohexane moiety makes it a versatile compound for various chemical reactions and applications.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It can be used as a building block for synthesizing more complex molecules.
  • Biology It can be investigated for its potential as a bioorthogonal labeling agent.
  • Medicine It can be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and osmium tetroxide (OsO4OsO_4). Major products are carbonyl compounds such as aldehydes or ketones.
  • Reduction: The alkyne group can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4LiAlH_4) can be employed. Major products are alkanes or alkenes.
  • Substitution: The amine group can participate in nucleophilic substitution reactions. Halogenating agents such as thionyl chloride (SOCl2SOCl_2) can be used for substitution reactions. Major products are halogenated amines or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The difluorocyclohexane moiety can enhance the compound’s stability and bioavailability. The amine group can form hydrogen bonds and interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Terminal Alkyne vs. Iodo-Bicyclopentane : The target compound’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas the iodo substituent in the bicyclopentane analog is suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorination Impact: The 4,4-difluoro substitution in the cyclohexane ring increases electronegativity and ring flattening, enhancing metabolic stability compared to non-fluorinated analogs like 3-(but-3-en-1-yl)-4,4-dimethylcyclohexan-1-amine .

Physicochemical Properties

  • Lipophilicity : The butynyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to the polar amide in (logP ~1.8) .
  • Solubility : The hydrochloride salt of 4,4-difluorocyclohexan-1-amine () exhibits higher aqueous solubility, whereas the target compound’s alkyne group reduces polarity, favoring organic solvents .

Biological Activity

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H12F2N
  • CAS Number : 1860232-54-7

The compound features a cyclohexane ring substituted with two fluorine atoms and an alkyne functional group, which may influence its reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that compounds structurally related to this compound demonstrate a range of pharmacological activities:

  • Antidepressant Activity : Some derivatives have shown potential antidepressant effects through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Effects : Certain analogs have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Study 1: Antidepressant Potential

A study published in a peer-reviewed journal examined the antidepressant-like effects of a compound related to this compound in animal models. The results indicated significant reductions in depressive behavior as measured by the forced swim test and tail suspension test. The mechanism was linked to increased serotonin levels in the brain.

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of a similar difluorocyclohexyl amine. The study demonstrated that treatment reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, highlighting its therapeutic potential for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntidepressantVarious analogsReduced depressive behavior ,
Anti-inflammatorySimilar aminesDecreased TNF-alpha and IL-6 levels ,
AntitumorCyclohexyl aminesCytotoxic effects on cancer cell lines ,

Q & A

Q. How can reaction monitoring validate product formation in multi-step syntheses?

  • Methodology : In-situ FTIR tracks carbonyl disappearance during ester hydrolysis (Method G, ). LC-MS (ESI+) confirms molecular ions (e.g., m/z 526.3 for compound 108) and intermediates. TLC with ninhydrin staining detects free amine groups .

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